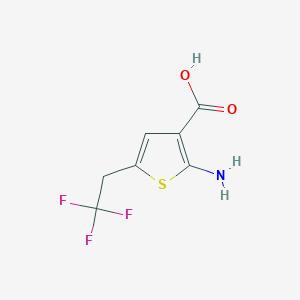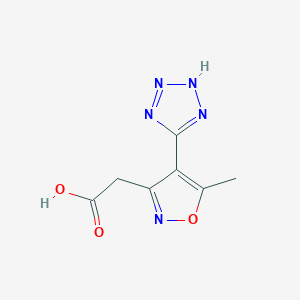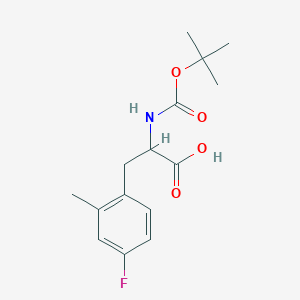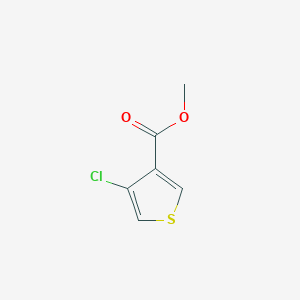
(S,R,R,R)-Orlistat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,R,R)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,R,R)-Orlistat involves several steps, including the formation of the β-lactone ring, which is essential for its lipase inhibitory activity. One common synthetic route starts with the condensation of a β-keto ester with an aldehyde, followed by cyclization to form the β-lactone. The stereochemistry is controlled through the use of chiral catalysts and reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired stereoisomer.
Análisis De Reacciones Químicas
Types of Reactions
(S,R,R,R)-Orlistat undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactone ring can be hydrolyzed under acidic or basic conditions to form the corresponding β-hydroxy acid.
Oxidation: The compound can be oxidized to introduce additional functional groups, which may alter its biological activity.
Substitution: Various substitution reactions can be performed on the molecule to modify its properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
Hydrolysis: Produces β-hydroxy acids.
Oxidation: Yields oxidized derivatives with altered functional groups.
Substitution: Results in substituted Orlistat derivatives with potentially different biological activities.
Aplicaciones Científicas De Investigación
(S,R,R,R)-Orlistat has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study stereoselective reactions and the effects of stereochemistry on biological activity.
Biology: Investigated for its role in inhibiting lipase enzymes and its potential effects on lipid metabolism.
Medicine: Explored for its therapeutic potential in treating obesity and related metabolic disorders.
Industry: Utilized in the development of new lipase inhibitors and other pharmaceutical agents.
Mecanismo De Acción
(S,R,R,R)-Orlistat exerts its effects by binding to the active site of pancreatic lipase, an enzyme responsible for breaking down dietary fats. The β-lactone ring of Orlistat forms a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity. This prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, reducing fat absorption in the intestines.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrolipstatin: Another lipase inhibitor with a similar mechanism of action but different stereochemistry.
Cetilistat: A newer lipase inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness
(S,R,R,R)-Orlistat is unique due to its specific stereochemistry, which significantly influences its binding affinity and inhibitory activity against lipase enzymes. This stereoisomer is particularly effective in reducing fat absorption and has been extensively studied for its therapeutic potential in obesity management.
Propiedades
IUPAC Name |
1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861146 |
Source


|
| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl N-formylleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)
![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)

![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)

![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)


